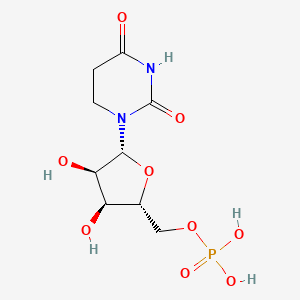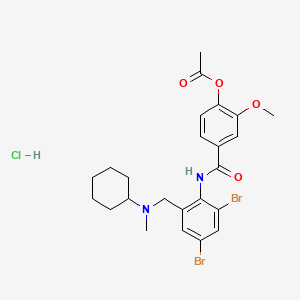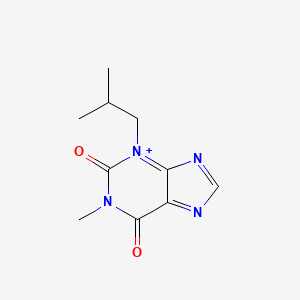
3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their biological activity and presence in various organisms
准备方法
The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .
化学反应分析
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
作用机制
The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .
相似化合物的比较
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:
Xanthine: A purine base found in many organisms, known for its role in the degradation of purine nucleotides.
Theophylline: A xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative, widely known for its stimulant effects on the central nervous system .
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
属性
分子式 |
C10H13N4O2+ |
|---|---|
分子量 |
221.24 g/mol |
IUPAC 名称 |
1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1 |
InChI 键 |
XXLJFPCTBCXYJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


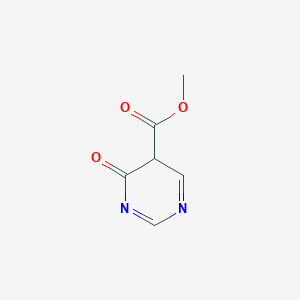
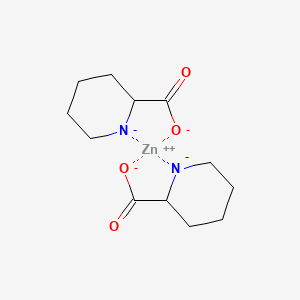
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

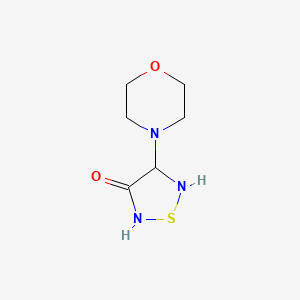
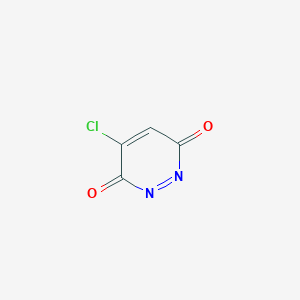
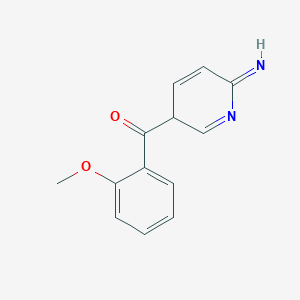

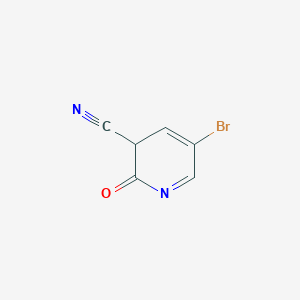

![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
